1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid
Overview
Description
The compound "1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid" is a complex organic molecule with potential applications across various scientific fields. This compound, characterized by its unique chemical structure, demonstrates significant versatility in its reactivity and uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid typically involves multi-step organic synthesis. Key steps often include:
Formation of the piperidine ring: : This can be achieved via cyclization reactions, possibly starting from amino acids or related precursors.
Functionalization: : Introduction of the nitro group and the methylsulfonyl group are critical steps. These groups can be introduced via nitration reactions (using concentrated nitric acid and sulfuric acid) and sulfonylation reactions, respectively.
Carboxylation: : Introduction of the carboxylic acid group typically involves oxidative processes or carboxylation of appropriate intermediates.
Industrial Production Methods
For large-scale production, the process is often optimized to maximize yield and minimize costs. Industrial methods may include:
Catalytic processes: : Using catalysts to enhance reaction rates.
Flow chemistry: : Continuous production methods to improve efficiency and safety.
Green chemistry principles: : Reducing environmental impact by using safer solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid undergoes various chemical reactions including:
Oxidation and Reduction: : The nitro group can be reduced to an amine, and the carboxylic acid group can undergo oxidation to form various functional groups.
Substitution Reactions: : The nitro and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Hydrolysis and Esterification: : The carboxylic acid group can be hydrolyzed or converted into esters.
Common Reagents and Conditions
Nitration: : Concentrated nitric acid and sulfuric acid.
Reduction: : Reducing agents like palladium on carbon (Pd/C) or iron and hydrochloric acid.
Sulfonylation: : Using sulfonyl chlorides and base.
Esterification: : Alcohols and acidic catalysts.
Major Products Formed
Amines: : From reduction of the nitro group.
Esters: : From esterification of the carboxylic acid.
Substituted derivatives: : Via nucleophilic substitution reactions.
Scientific Research Applications
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid finds applications in:
Chemistry: : As an intermediate in organic synthesis.
Biology: : For studying molecular interactions and mechanisms.
Medicine: : Potentially as a lead compound for drug development.
Industry: : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways
The specific mechanism of action for this compound can vary based on its application. Generally, it may act by:
Binding to enzymes or receptors: : Influencing biochemical pathways.
Acting as a catalyst: : In chemical reactions.
Interacting with cellular components: : Affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Unique Features
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility.
Similar Compounds
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-methyl ester: : Differing in the ester group.
2-(Methylsulfonyl)aniline derivatives: : Similar sulfonyl and nitro functionalities.
Piperidine-4-carboxylic acid derivatives: : Compounds with similar core structures but varied functional groups.
Properties
IUPAC Name |
1-(2-methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-22(20,21)12-8-10(15(18)19)2-3-11(12)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMZHPRXINPKHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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